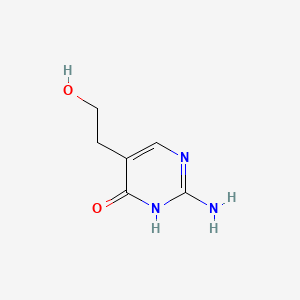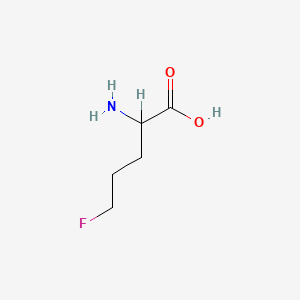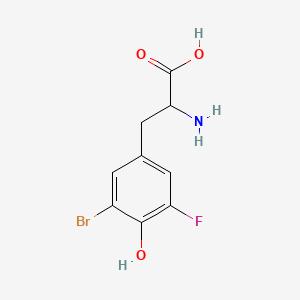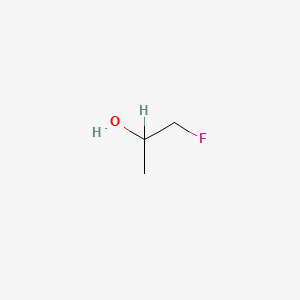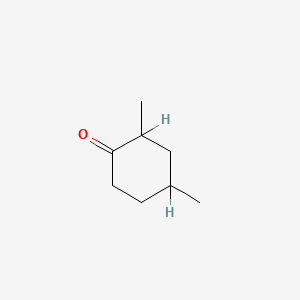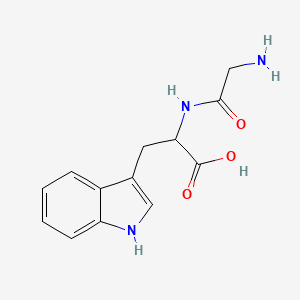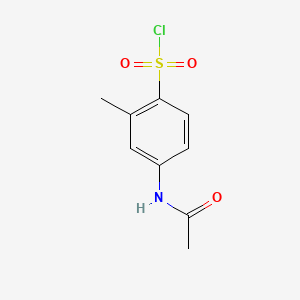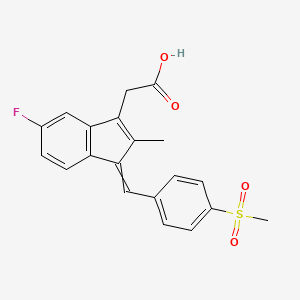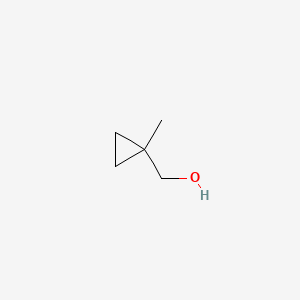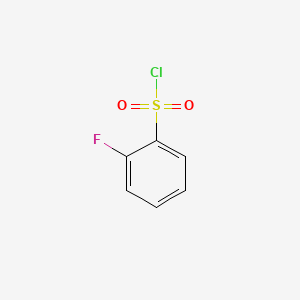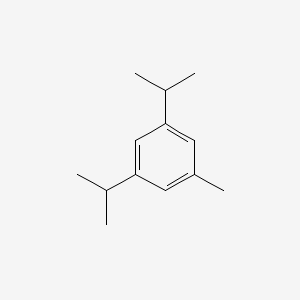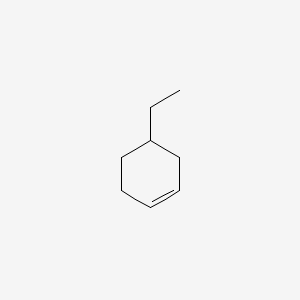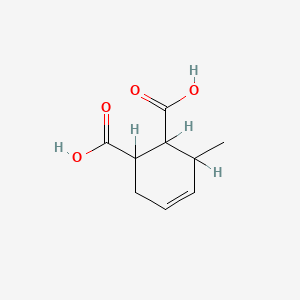
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Übersicht
Beschreibung
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a compound that can be considered a derivative of cyclohexene with additional functional groups. While the specific compound is not directly mentioned in the provided papers, related structures and their synthesis, reactions, and properties are discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of cyclohexene derivatives often involves strategic methods to introduce functional groups at desired positions on the ring. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Similarly, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was reported through an unusual ring annulation of acetylenic esters and α-amino acids . These methods could potentially be adapted for the synthesis of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives is influenced by the substituents attached to the ring. For example, the stereochemistry of 1-methylcyclohexa-2,5-diene-1-carboxylic acid was found to be completely stereoselective during deprotonation and alkylation reactions . The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives are often confirmed by NMR studies, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule .
Chemical Reactions Analysis
Cyclohexene derivatives undergo various chemical reactions that modify their structure and properties. Bromination, epoxidation, and ring-opening reactions have been studied, revealing the stereochemical outcomes influenced by the presence of electron-withdrawing substituents . The ammonium-directed, metal-free oxidation of a cyclohexene derivative was used to synthesize diastereoisomers of 3-aminocyclohexane-1,2-diol . These reactions demonstrate the reactivity of the double bond and the carboxylic acid functional groups, which are also present in 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives are determined by their molecular structure. For instance, mesomorphic derivatives of cyclohexene carboxylic acids were found to have lower nematic-isotropic transition temperatures and a narrower nematic range compared to their analogs . The presence of substituents like methyl groups and carboxylic acid functionalities can significantly affect the compound's boiling point, solubility, and crystalline structure. These properties are essential for the practical application of these compounds in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Optical Resolution in Chemical Synthesis
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid and its derivatives have been utilized in the optical resolution of various organic compounds. For example, enantiomers of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and imides were obtained through enantioselective inclusion complexation with optically active host compounds derived from tartaric acid. This process is significant in the synthesis of optically pure compounds, which is crucial in various fields of chemistry and pharmacology (Toda, Miyamoto, & Ohta, 1994).
Synthesis of Derivatives and Intermediates
The compound and its related structures are key intermediates in the synthesis of various complex organic molecules. For instance, derivatives of enantiomeric 4-methylcyclohex-3-ene-1,trans-2-diols, prepared from 1-methylcyclohex-3-ene-1,cis-2-dicarboxylic acid, are essential in the synthesis of des-AB-cholestane derivatives (Bolton, Harrison, Lythgoe, & Manwaring, 1971). Similarly, mesomorphic derivatives synthesized from this acid have shown unique properties like lower nematic—isotropic transition temperatures, which are of interest in materials science (Bezborodov & Lapanik, 1992).
Photochemistry and Reaction Studies
The compound plays a role in photochemical studies, such as the addition of acetic acid to cyclohexene derivatives. This reaction is significant in understanding the photo-induced chemical processes and the formation of various compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973). Moreover, its derivatives have been used in the study of isocyanides and related compounds, demonstrating their utility in the synthesis of complex organic structures (Bossio, Marcaccini, Pepino, & Torroba, 1996).
Eigenschaften
IUPAC Name |
3-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRXNOLDOXHXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960848 | |
| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |
CAS RN |
40469-16-7 | |
| Record name | 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



